![molecular formula C16H9Cl2FN2OS B3042794 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide CAS No. 680212-81-1](/img/structure/B3042794.png)
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
Overview
Description
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been found to exhibit promising anti-cancer and anti-inflammatory properties. In
Mechanism Of Action
The mechanism of action of 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival. For example, it has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell growth and survival. In addition, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In addition, it has been found to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. The compound has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
The advantages of using 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research on 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This can help to optimize its therapeutic potential and minimize off-target effects. Another direction is to evaluate its efficacy in preclinical and clinical studies, with a focus on its anti-cancer and anti-inflammatory properties. In addition, the compound can be modified to improve its pharmacokinetic properties and enhance its therapeutic potential. Finally, the use of this compound in combination with other anti-cancer or anti-inflammatory agents can be explored to achieve synergistic effects.
Scientific Research Applications
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, it has been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-12-4-2-1-3-11(12)14-13(15(18)21-23-14)16(22)20-10-7-5-9(19)6-8-10/h1-8H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBRSQDBDACKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)NC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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